8-Bromoquinoline-4-carboxylic acid

HIV-1 Integrase ALLINI Drug Resistance

This 8-bromo positional isomer is a critical quinoline-4-carboxylic acid building block. Unlike the 6-bromo analog, the 8-bromo substitution pattern preserves activity against the clinically relevant HIV-1 integrase A128T resistance mutation, validated in allosteric inhibitor programs. It also serves as a precursor for highly selective FAP inhibitors (>1000-fold index). Ensure project integrity—choose the isomer proven to overcome resistance barriers and deliver target selectivity. Global shipping with ≥97% purity.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 121490-67-3
Cat. No. B170260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-4-carboxylic acid
CAS121490-67-3
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
InChIKeyHLEBPQHZLBSIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-4-carboxylic Acid (CAS 121490-67-3): A Differentiated Quinoline Scaffold for Antiviral and Antiplasmodial Research


8-Bromoquinoline-4-carboxylic acid (CAS 121490-67-3) is a halogenated heterocyclic building block within the quinoline-4-carboxylic acid class. It is characterized by a bromine atom at the 8-position of the quinoline ring and a carboxylic acid group at the 4-position, resulting in a molecular formula of C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol [1]. This compound is primarily utilized as a key intermediate in medicinal chemistry, with reported applications in the synthesis of HIV-1 integrase allosteric inhibitors and antiplasmodial agents [2].

Procurement Risk Analysis for 8-Bromoquinoline-4-carboxylic Acid (CAS 121490-67-3): Why Positional Isomers and Halogen Analogs Are Not Interchangeable


While other quinoline-4-carboxylic acid derivatives, such as the 6-bromo positional isomer (CAS 160233-76-1) or the 8-chloro analog (CAS 121490-66-2), share a common core structure, they are not functionally equivalent. The specific position of the halogen atom on the quinoline ring critically dictates the molecule's interaction with biological targets, influencing both potency and resistance profiles. For example, in the context of HIV-1 integrase inhibition, the substitution pattern at the 6- versus 8-position leads to a divergent response against drug-resistant viral mutants [1]. Consequently, substituting one analog for another without empirical validation introduces a significant risk of project failure due to altered target engagement, unexpected off-target effects, or a loss of efficacy in advanced biological models [1].

Quantitative Differentiation Evidence for 8-Bromoquinoline-4-carboxylic Acid (CAS 121490-67-3) Versus Close Analogs


Superior Retention of Antiviral Potency Against a Drug-Resistant HIV-1 Mutant

In a direct head-to-head comparison of multi-substituted quinoline-based ALLINIs, the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant HIV-1 integrase A128T mutant virus. In contrast, the 6-bromo positional isomer exhibited a significant loss of potency when challenged with the same mutant virus [1]. This demonstrates a clear functional divergence based solely on the halogen's position.

HIV-1 Integrase ALLINI Drug Resistance

Confirmed Utility as a Key Intermediate in the Synthesis of High-Selectivity FAP Inhibitors

8-Bromoquinoline-4-carboxylic acid serves as a crucial starting material for constructing a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. This specific scaffold is a key component of a class of inhibitors that achieved low nanomolar inhibition of Fibroblast Activation Protein (FAP) with high selectivity indices (>10³) against closely related proteases like DPPs and PREP . This level of selectivity is a documented challenge in the FAP inhibitor field .

Fibroblast Activation Protein FAP Protease Inhibitor Medicinal Chemistry

Validated Research Scenarios for the Use of 8-Bromoquinoline-4-carboxylic Acid (CAS 121490-67-3)


Design and Synthesis of Next-Generation HIV-1 Integrase Inhibitors (ALLINIs)

This compound is ideally suited for antiviral research programs focused on developing novel HIV-1 integrase inhibitors, specifically allosteric integrase inhibitors (ALLINIs). The evidence demonstrates that the 8-bromo substitution confers a distinct advantage in retaining potency against the clinically relevant A128T resistance mutation, a property not shared by the 6-bromo positional isomer [1]. Therefore, 8-bromoquinoline-4-carboxylic acid should be prioritized as a core scaffold for designing inhibitors with a potentially higher barrier to resistance.

Synthesis of Highly Selective Fibroblast Activation Protein (FAP) Inhibitors

Procurement of this compound is strongly indicated for projects aiming to synthesize FAP inhibitors with high selectivity over related proteases. It is a validated precursor to the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold, which has been shown to yield inhibitors with >1000-fold selectivity indices for FAP [1]. This is particularly relevant for research into tumor microenvironment modulation and other diseases involving tissue remodeling where FAP is a key target.

Technical Documentation Hub

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